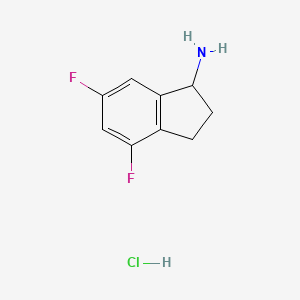![molecular formula C15H24F3NOSi B6259298 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 130408-88-7](/img/no-structure.png)
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one, also known as TFTP, is a synthetic compound with a range of potential applications in the scientific research field. It is a silylated pyrrole derivative that is highly stable, non-toxic and has a low boiling point. TFTP has been used in various experiments, such as those involving organic synthesis, catalysis, and biochemistry, due to its unique properties.
Applications De Recherche Scientifique
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one has been used in various scientific research applications, such as organic synthesis, catalysis, and biochemistry. For example, it has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of peptides. In addition, it has been used in the synthesis of fluorescent probes for imaging applications and in the synthesis of inhibitors of enzymes.
Mécanisme D'action
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a silylated pyrrole derivative that is highly stable and non-toxic. It is believed to act as a catalyst for the synthesis of organic compounds and heterocyclic compounds. The mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is not fully understood, but it is believed to involve the coordination of the trifluoromethyl group to the pyrrole nitrogen and the silyl group to the oxygen atom of the pyrrole ring. This coordination is thought to facilitate the formation of intermediates, which can then be used in the synthesis of desired compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one have not been extensively studied. However, it has been reported that it is non-toxic and has a low boiling point. This suggests that it may be safe to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in laboratory experiments include its high stability, non-toxicity, and low boiling point. Additionally, its silylated pyrrole structure makes it suitable for use in organic synthesis, catalysis, and biochemistry. However, it should be noted that 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a synthetic compound, and its mechanism of action is not fully understood. Therefore, it is important to consider the potential risks associated with its use in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in scientific research. These include the development of new synthetic methods, the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of pharmaceuticals, the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of nanomaterials, and the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of biomolecules. In addition, further research into the mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one may lead to new applications in the field of biochemistry and physiology.
Méthodes De Synthèse
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one can be synthesized from the reaction of 1-bromo-2,2,2-trifluoroethane with tris(propan-2-yl)silyl-1H-pyrrole in the presence of a base. The reaction is conducted in a dry solvent, such as dichloromethane, at room temperature. The product is then isolated by vacuum distillation, and the yield of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is approximately 90%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one' involves the reaction of 1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde", "trifluoroacetic anhydride", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde (1 equiv.) and trifluoroacetic anhydride (1.2 equiv.) in anhydrous dichloromethane.", "Step 2: Add a catalytic amount of Lewis acid catalyst (e.g. titanium tetrachloride) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for an additional 30 minutes.", "Step 5: Extract the organic layer with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the desired product as a yellow oil." ] } | |
Numéro CAS |
130408-88-7 |
Nom du produit |
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one |
Formule moléculaire |
C15H24F3NOSi |
Poids moléculaire |
319.4 |
Pureté |
90 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



